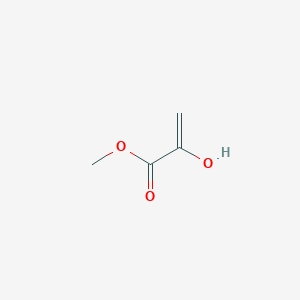
Methyl 2-hydroxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxyacrylate is an organic compound that belongs to the class of acrylates. It is a colorless liquid with a characteristic acrid odor. This compound is primarily used in the synthesis of various pharmaceutical intermediates and as a reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxyacrylate can be synthesized through several methods. One common method involves the reaction of propene or 2-propenal with methanol under acidic conditions. This reaction is typically catalyzed by sulfuric acid or p-toluenesulfonic acid . Another method involves the dehydration of methyl lactate over zeolites .
Industrial Production Methods: In industrial settings, this compound is often produced via esterification of acrylic acid with methanol. This process is facilitated by the formation of a low boiling azeotrope between methanol and methyl acrylate, which helps in the efficient separation of the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxyacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines to form β-alanine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Amines and other nucleophiles are used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: β-alanine derivatives.
Scientific Research Applications
Methyl 2-hydroxyacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Medicine: It is used in the synthesis of pharmaceutical intermediates and drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of methyl 2-hydroxyacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the formation of hydrogels and other polymeric materials. The molecular targets and pathways involved include the interaction with various functional groups such as hydroxyl, carboxyl, and amine groups .
Comparison with Similar Compounds
Methyl 2-hydroxyacrylate can be compared with other similar compounds such as:
Methyl acrylate: Both compounds are used in polymer synthesis, but this compound has an additional hydroxyl group that provides unique reactivity.
Ethyl acrylate: Similar in structure but differs in the alkyl group, leading to variations in physical properties and reactivity.
Butyl acrylate: Used in similar applications but has a longer alkyl chain, affecting its solubility and polymerization behavior.
Properties
IUPAC Name |
methyl 2-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)4(6)7-2/h5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXPIAADLKVNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














